5-Carboxyrhodamine 6G succinimidyl ester

Catalog No.
S541363
CAS No.
989-38-8
M.F
C28H31ClN2O3
M. Wt
479.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Carboxyrhodamine 6G succinimidyl ester

CAS Number

989-38-8

Product Name

5-Carboxyrhodamine 6G succinimidyl ester

IUPAC Name

[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium chloride

Molecular Formula

C28H31ClN2O3

Molecular Weight

479.0 g/mol

InChI

InChI=1S/C28H30N2O3.ClH/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;/h9-16,29H,6-8H2,1-5H3;1H

InChI Key

VYXSBFYARXAAKO-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)
SOL IN WATER & ETHANOL

Synonyms

basic red 1, rhodamine 6G, rhodamine 6G molbdosilicate, rhodamine 6G molybdate, rhodamine 6G molybdophosphate, rhodamine 6G perchlorate, rhodamine 6G tungstophosphate, rhodamine 6GO, rhodamine 6GP

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.Cl

Isomeric SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(/C(=[NH+]\CC)/C=C3O2)C)C4=CC=CC=C4C(=O)OCC.[Cl-]

The exact mass of the compound Rhodamine 6G is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 67.1° f (ntp, 1992)20000 mg/lsol in water & ethanol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47732. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Rhodamines - Supplementary Records. It belongs to the ontological category of rhodamine 6G(1+) in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

5-Carboxyrhodamine 6G, succinimidyl ester (5-CR6G, SE) is an amine-reactive fluorescent dye widely used for covalently labeling proteins, oligonucleotides, and other biomolecules. As a derivative of Rhodamine 6G, it possesses high fluorescence quantum yield and strong absorbance characteristics, with excitation and emission maxima around 525 nm and 550 nm, respectively. The succinimidyl ester group provides a mechanism for efficient and stable amide bond formation with primary amines (e.g., lysine residues) under mild aqueous conditions, typically at a pH of 7.2-8.5. This specific, single-isomer reagent is selected for applications where performance and reproducibility are critical.

Substituting this single-isomer 5-CR6G, SE with a less expensive mixed-isomer (5/6-CR6G, SE) or a different class of dye like Fluorescein isothiocyanate (FITC) introduces significant process and analytical variability. Mixed isomers result in heterogeneous conjugates, appearing as broadened or doublet peaks in HPLC analysis, which compromises reproducibility in quantitative applications. Alternative dyes such as fluorescein exhibit severe performance limitations; their fluorescence is highly pH-dependent (pKa ~6.4), leading to signal loss in non-neutral buffers, and they are significantly more susceptible to photobleaching during imaging experiments. The use of a purified single isomer and a photochemically robust fluorophore core like Rhodamine 6G is a critical procurement decision for ensuring data integrity and minimizing batch-to-batch variation in labeling efficiency and signal output.

Ensured Chromatographic Purity: Single Isomer vs. Mixed Isomer Conjugates

Labeling a biomolecule with a single isomer, such as 5-CR6G SE, yields a single, homogenous product. In contrast, using a mixed-isomer succinimidyl ester results in two distinct labeled products (5- and 6- positional isomers). When analyzed by reverse-phase HPLC, the single-isomer conjugate produces a single major fluorescent peak, while the mixed-isomer reaction shows a broader peak or two closely eluting peaks, complicating purification and quantification.

Evidence DimensionChromatographic Profile
Target Compound DataA single major fluorescent peak in HPLC
Comparator Or BaselineMixed 5(6)-Isomer SE: A broader peak or two distinct, closely eluting peaks
Quantified DifferenceQualitative difference between a single, sharp peak and a doublet/broadened peak
ConditionsReverse-phase HPLC analysis of a labeled biomolecule after purification.

For quantitative assays, pharmaceutical QC, and any application requiring high purity and characterization, using a single isomer is essential for reproducible results and simplified analysis.

Superior Photostability for Demanding Imaging Protocols

Rhodamine dyes are known to be significantly more photostable than fluorescein-based dyes like FITC. In a direct comparison of antibody conjugates, Alexa Fluor 568 (a rhodamine derivative with similar spectral properties) demonstrated substantially greater resistance to photobleaching than FITC under continuous illumination. FITC conjugates lost brightness and signal integrity much earlier than the rhodamine-class dye during microscopic analysis.

Evidence DimensionPhotostability (Resistance to Photobleaching)
Target Compound DataHigh (as a member of the rhodamine class)
Comparator Or BaselineFluorescein (FITC): Low photostability, loses brightness rapidly under illumination
Quantified DifferenceQualitative but significant; rhodamine-class dyes maintain brighter fluorescence for longer durations during continuous imaging.
ConditionsImmunocytochemistry-stained cells observed under continuous illumination with a fluorescence microscope.

For applications requiring long exposure times or high-intensity light sources, such as confocal microscopy or time-lapse imaging, procuring a photostable rhodamine dye prevents signal loss and ensures reliable quantification.

Stable Fluorescence Across a Wide pH Range, Unlike Fluorescein

The fluorescence of CR6G, as a rhodamine derivative, is largely insensitive to pH in the physiological range of 4 to 9. In stark contrast, the fluorescence of fluorescein is highly pH-sensitive, with a pKa of ~6.4, causing its quantum yield to be significantly reduced in acidic environments (below pH 7). This makes CR6G a more robust choice for assays where pH may vary or is not strictly maintained at physiological levels.

Evidence DimensionFluorescence pH Sensitivity
Target Compound DataFluorescence is stable and insensitive to pH between 4 and 9.
Comparator Or BaselineFluorescein (FITC): Fluorescence is significantly quenched below pH 7.
Quantified DifferenceFluorescein signal is unstable and decreases in acidic conditions, while Rhodamine 6G signal remains constant.
ConditionsAqueous buffer solutions across a range of pH values.

This ensures reliable and consistent signal intensity in diverse experimental conditions, including acidic organelles or industrial processes, where fluorescein-based labels would fail.

Processability: Predictable Hydrolysis Rate of Succinimidyl Ester

The succinimidyl ester (NHS ester) functional group is subject to hydrolysis in aqueous buffers, which competes with the desired amine-labeling reaction. The rate of this hydrolysis is highly dependent on pH and temperature. At pH 8.6 and 4°C, the half-life of a typical NHS ester is approximately 10 minutes, while at pH 7.0 and 0°C, it extends to 4-5 hours. This predictable degradation profile allows for controlled reaction conditions, but highlights the need to avoid buffers containing primary amines (like Tris), which will compete with the target molecule and reduce conjugation efficiency.

Evidence DimensionNHS Ester Hydrolysis Half-Life
Target Compound Data10 minutes (at pH 8.6, 4°C) | 4-5 hours (at pH 7.0, 0°C)
Comparator Or BaselineN/A (General property of the reactive group)
Quantified DifferenceN/A
ConditionsAqueous buffer, amine-free.

Understanding the stability of the reactive group under specific process conditions (pH, temperature, time) is critical for achieving consistent labeling efficiency and justifying the procurement of fresh, high-purity reagent for each batch.

Quantitative Proteomics and Labeled Antibody Production

When developing therapeutic antibody conjugates or fluorescently labeled proteins for quantitative assays, batch-to-batch reproducibility is paramount. The use of single-isomer 5-CR6G, SE ensures a homogenous product, yielding clean, single-peak HPLC profiles that simplify characterization and quality control, a feat not achievable with mixed-isomer alternatives.

High-Resolution and Long-Duration Fluorescence Microscopy

In demanding imaging applications like confocal, TIRF, or live-cell time-lapse studies, signal loss due to photobleaching can compromise data quality. The superior photostability of the rhodamine core compared to fluorescein allows for longer imaging times and higher-intensity illumination without significant signal degradation, preserving quantitative accuracy.

Development of Robust Diagnostic Assays

For diagnostic kits or bioassays that may be used in buffers outside a strict physiological pH, the stability of the fluorescent signal is critical. The pH-insensitive fluorescence of 5-CR6G conjugates between pH 4 and 9 ensures consistent performance where fluorescein-based probes would show variable or diminished signals.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

C.i. basic red 1 appears as bright bluish-pink crystals or reddish purple powder. (NTP, 1992)
Bright blue to pink crystals or red-purple powder that are insoluble in water; [CAMEO]

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

478.2023205 Da

Monoisotopic Mass

478.2023205 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

037VRW83CF

Related CAS

13161-28-9 (perchlorate)
63022-06-0 (molbdosilicate)
63022-07-1 (molybdophosphate)
63022-08-2 (tungstophosphate)
65366-87-2 (molybdate)

GHS Hazard Statements

Aggregated GHS information provided by 1310 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 21 of 1310 companies. For more detailed information, please visit ECHA C&L website;
Of the 23 notification(s) provided by 1289 of 1310 companies with hazard statement code(s):;
H301 (53.06%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (42.05%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (80.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (55.16%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (60.59%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (16.14%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

989-38-8

Absorption Distribution and Excretion

RHODAMINE 6G EXHIBITS HIGH PLASMA PROTEIN BINDING.
Rhodamine 6G and rhodamine B were reported to be excreted in the pancreatic juice in situ after intravenous infusion of 1 mg dye per minute to dogs (strain, age, and sex not specified) followed by the administration of secretin or cholecystokinin-pancreozymin stimulation. The rate of excretion was not reported.

Wikipedia

Rhodamine 6G
Rhodamine 6g

Methods of Manufacturing

CONDENSING OF 3-ETHYLAMINO-P-CRESOL WITH PHTHALIC ANHYDRIDE THEN ESTERIFYING THE PRODUCT WITH ETHANOL AND A MINERAL ACID.
RHODAMINE 6G IS PREPD COMMERCIALLY BY CONDENSING 3-ETHYLAMINO-4-METHYLPHENOL WITH PHTHALIC ANHYDRIDE, FOLLOWED BY ESTERIFICATION WITH ETHYL CHLORIDE UNDER PRESSURE.

General Manufacturing Information

Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, chloride (1:1): ACTIVE
IN WESTERN EUROPE ... MAY PROVISIONALLY BE USED IN COSMETICS WHICH MAY COME INTO CONTACT WITH MUCOUS MEMBRANES. IN JAPAN, RHODAMINE 6G IS USED AS DYE.

Analytic Laboratory Methods

Dyes used in lipsticks, including rhodamine 6G, have been separated by thin-layer chromatography and identified by their absorption and fluorescene spectra or determined fluorimetrically. Thin layer chromatography on unactivated, precoated silica, using one solvent system, has been used to separate biological stains, including rhodamine 6G. The separated dyes were then identified by their nuclear magnetic resonance or visible spectra. Also gel permeation chromatography on Sephadex LH-20 resin has been used to separate and identify biological stains, including rhodamine 6G.
ANALYTICAL SEPARATION OF ROSE BENGAL (I) WAS CARRIED OUT BY HIGH PERFORMANCE LIQ CHROMATOGRAPHY. PREPARATIVE SEPN OF ROSE BENGAL WAS CARRIED OUT WITH PREPAK-500/C18 REVERSE PHASE COLUMN. SIMILARLY RHODAMINE 6G WAS SEPARATED.

Stability Shelf Life

VOLATILIZES @ LESS THAN 200 °C

Dates

Last modified: 08-15-2023
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